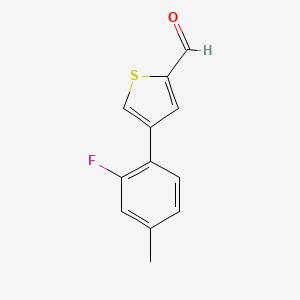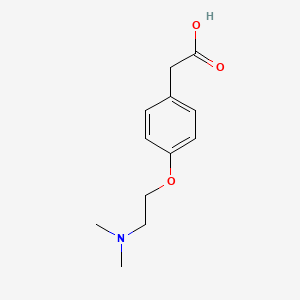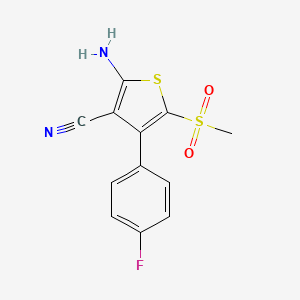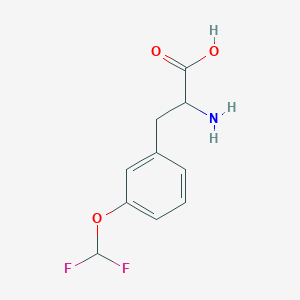
Dinitropyridyl-DL-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジニトロピリジル-DL-メチオニンは、ピリジン環にニトロ基が置換され、メチオニン部分が結合した、独特の化学構造を持つ合成化合物です。
合成法
合成ルートと反応条件
ジニトロピリジル-DL-メチオニンの合成は、一般的にピリジン誘導体のニトロ化に続き、メチオニン部分が組み込まれる方法で行われます。このプロセスは、以下の手順に要約できます。
ピリジンのニトロ化: ピリジンは、濃硝酸と濃硫酸の混合物などのニトロ化剤で処理され、ピリジン環の特定の位置にニトロ基が導入されます。
メチオニンとのカップリング: ニトロ化されたピリジン誘導体は、次にジシクロヘキシルカルボジイミド(DCC)などの適切なカップリング試薬を使用して、制御された条件下でDL-メチオニンとカップリングされ、ジニトロピリジル-DL-メチオニンが生成されます。
工業生産方法
ジニトロピリジル-DL-メチオニンの工業生産は、同様の合成ルートに従いますが、より大規模で行われます。このプロセスには、以下が含まれます。
バルクニトロ化: 工業用ニトロ化剤を使用したピリジンの大規模ニトロ化。
効率的なカップリング: 収率と純度を最大限に高めるための高効率カップリング反応。
精製: 再結晶やクロマトグラフィーなどの高度な精製技術を使用して、高純度の最終生成物を得ます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dinitropyridyl-DL-methionine typically involves the nitration of pyridine derivatives followed by the incorporation of the methionine moiety. The process can be summarized in the following steps:
Nitration of Pyridine: Pyridine is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce nitro groups at specific positions on the pyridine ring.
Coupling with Methionine: The nitrated pyridine derivative is then coupled with DL-methionine using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of pyridine using industrial nitrating agents.
Efficient Coupling: High-efficiency coupling reactions to maximize yield and purity.
Purification: Advanced purification techniques, such as recrystallization and chromatography, to obtain the final product with high purity.
化学反応の分析
反応の種類
ジニトロピリジル-DL-メチオニンは、以下を含むさまざまな化学反応を起こします。
酸化: ニトロ基は、強い酸化条件下でさらに酸化される可能性があります。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元される可能性があります。
置換: ニトロ基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)。
還元: パラジウム触媒(Pd/C)または水素化ホウ素ナトリウム(NaBH₄)を使用した水素ガス(H₂)。
置換: 塩基性条件下のアミンやチオールなどの求核剤。
主な生成物
酸化: ニトロ酸化誘導体の生成。
還元: アミノ誘導体の生成。
置換: 置換ピリジン誘導体の生成。
科学研究への応用
ジニトロピリジル-DL-メチオニンは、科学研究においてさまざまな用途があります。
化学: 有機合成における試薬として、より複雑な分子の前駆体として使用されます。
生物学: 酵素阻害やタンパク質相互作用に関する研究で使用されます。
医学: 抗菌作用や抗癌作用など、潜在的な治療特性について調査されています。
工業: 特殊化学薬品や材料の開発に使用されます。
科学的研究の応用
Dinitropyridyl-DL-methionine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
ジニトロピリジル-DL-メチオニンの作用機序は、特定の分子標的との相互作用に関与しています。ニトロ基とメチオニン部分は、酵素やタンパク質と相互作用して、その活性を阻害したり調節したりする可能性があります。この化合物もレドックス反応に関与して、細胞経路とシグナル伝達機構に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
ニトロピリジン誘導体: ニトロ置換されたピリジン構造と類似の化合物。
メチオニン誘導体: メチオニン部分を有する化合物。
独自性
ジニトロピリジル-DL-メチオニンは、ニトロピリジンとメチオニンの組み合わせた構造特徴により、独特の化学反応性と生物活性を持っています。この二重の機能により、さまざまな研究用途に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Nitropyridine Derivatives: Compounds with similar nitro-substituted pyridine structures.
Methionine Derivatives: Compounds containing the methionine moiety.
Uniqueness
Dinitropyridyl-DL-methionine is unique due to its combined structural features of nitropyridine and methionine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.
特性
CAS番号 |
99069-85-9 |
|---|---|
分子式 |
C10H12N4O6S |
分子量 |
316.29 g/mol |
IUPAC名 |
4-methylsulfanyl-2-nitro-2-[nitro(pyridin-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C10H12N4O6S/c1-21-7-5-10(9(15)16,13(17)18)12(14(19)20)8-4-2-3-6-11-8/h2-4,6H,5,7H2,1H3,(H,15,16) |
InChIキー |
IHWFIXUDCJWLNI-UHFFFAOYSA-N |
正規SMILES |
CSCCC(C(=O)O)(N(C1=CC=CC=N1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)









